molecular formula C8H10O2 B126064 (R)-(-)-1-Phenyl-1,2-ethanediol CAS No. 16355-00-3

(R)-(-)-1-Phenyl-1,2-ethanediol

Cat. No. B126064
CAS RN: 16355-00-3
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-QMMMGPOBSA-N
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Description

(R)-(-)-1-Phenyl-1,2-ethanediol is an important chiral synthon used in the synthesis of β-adrenergic blocking agents. It is a valuable building block in the pharmaceutical and fine chemical industries due to its enantiomeric purity and its role in the production of various chiral compounds .

Synthesis Analysis

The synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol has been achieved through biocatalytic methods, utilizing recombinant microorganisms and enzymes. One approach involves the use of a recombinant Escherichia coli strain coexpressing (2R,3R)-butanediol dehydrogenase (KgBDH) and glucose dehydrogenase (GHD), which was immobilized to enhance catalytic activity and stability. This method produced high yields and enantiomeric excess of the product . Another study reported the use of a carbonyl reductase from Candida parapsilosis, which showed unusual stereoselectivity for the (R)-specific reduction of 2-hydroxyacetophenone . Additionally, a novel dual-cosubstrate-coupled system was developed to improve the biosynthesis efficiency of (R)-(-)-1-Phenyl-1,2-ethanediol by using isopropanol and glycerol for NADH recycling .

Molecular Structure Analysis

The molecular structure of (R)-(-)-1-Phenyl-1,2-ethanediol has been characterized through various analytical techniques. Crystallization and preliminary X-ray diffraction analysis of the (R)-carbonyl reductase from Candida parapsilosis, which catalyzes the production of (R)-(-)-1-Phenyl-1,2-ethanediol, provided insights into the enzyme's catalytic mechanism and its interaction with coenzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol typically involve the reduction of 2-hydroxyacetophenone. This reduction can be enantioselective, producing either the (R)- or (S)-enantiomer depending on the enzyme or microorganism used. The (R)-specific carbonyl reductase from Candida parapsilosis has been shown to catalyze this reaction with high selectivity and yield . Additionally, the enzyme's activity can be influenced by factors such as pH, temperature, and the presence of metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-1-Phenyl-1,2-ethanediol, such as solubility, melting point, and optical rotation, are crucial for its application in the synthesis of pharmaceuticals. The enzyme-mediated reactions that produce (R)-(-)-1-Phenyl-1,2-ethanediol often occur under mild conditions, which helps maintain the integrity of the chiral center and the enantiomeric purity of the product. The stability of the enzymes used in these reactions is also an important factor, as it affects the efficiency and yield of the synthesis process .

Scientific Research Applications

1. Enantioselective Biosynthesis

  • Application Summary : “®-1-phenyl-1,2-ethanediol” is used in the enantioselective biosynthesis of β-adrenergic blocking agents. A (2R,3R)-butanediol dehydrogenase (KgBDH) from Kurthia gibsonii SC0312 was identified, which showed high enantioselectivity for the production of ®-1-phenyl-1,2-ethanediol by the reduction of 2-hydroxyacetophenone .
  • Methods of Application : KgBDH was expressed in a recombinant engineered strain, purified, and characterized. It showed good catalytic activity at pH 6–8 and better stability in alkaline (pH 7.5–8) than an acidic environment (pH 6.0–7.0). A recombinant Escherichia coli strain coexpressing KgBDH and glucose dehydrogenase (GHD) was constructed and immobilized via entrapment with a mixture of activated carbon and calcium alginate .
  • Results or Outcomes : The immobilized cells had 1.8-fold higher catalytic activity than that of cells immobilized by calcium alginate alone. Finally, 81% yields (195 mM product) and >99% enantiomeric excess (ee) of ®-1-phenyl-1,2-ethanediol were produced within 12 h through a fed-batch strategy with the immobilized cells (25 mg/ml wet cells) at 35°C and 180 rpm, with a productivity of approximately 54 g/L per day .

2. Codon-optimized R-specific Carbonyl Reductase

  • Application Summary : An R-specific carbonyl reductase from Candida parapsilosis (CprCR) catalyzes the transformation of ®-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone .
  • Methods of Application : Three codon variants Δ24, aRCR, and mRCR of CprCR were designed through truncation of 4–27 bp disorder sequence at the 5′-terminus or/and adaption of nine rare codons. The effects of codon optimization on enzyme activity, protein production, and biotransformation were studied .
  • Results or Outcomes : The disorder sequence-truncated and rare codon-adapted variant mRCR presents the highest enzyme activity. When microbial cells concentration was 30% (w/v), the molar conversion yield and enantiomeric excess of the mRCR variant reached 86.4% and 93.6%, which were increased 36.5% and 15.8% than those of wild-type at a high substrate concentration of 5 g/L .

3. Highly Selective Resolution

  • Application Summary : The optically active ®-1-phenyl-1,2-ethanediol (PED) is a versatile chiral building block for the synthesis of pharmaceuticals, agrochemicals, pheromones, liquid crystals, etc .
  • Methods of Application : The medium-chain carbonyl reductase from Candida parapsilosis (CprCR) has a high potential of biotechnological application in catalyzing the reversible reduction of 2-hydroxyacetophenone to ®-PED with high yield and purity .
  • Results or Outcomes : The work will supply a new method for improving chiral alcohol preparation with codon engineered microorganisms .

4. Immobilization of Cofactor Self-Sufficient Recombinant

  • Application Summary : This study identified a (2R,3R)-butanediol dehydrogenase (KgBDH) from Kurthia gibsonii SC0312, which showed high enantioselectivity for production of ®-1-phenyl-1,2-ethanediol by reduction of 2-hydroxyacetophenone .
  • Methods of Application : KgBDH was expressed in a recombinant engineered strain, purified, and characterized. It showed good catalytic activity at pH 6–8 and better stability in alkaline (pH 7.5–8) than an acidic environment (pH 6.0–7.0) .
  • Results or Outcomes : The immobilized cells had 1.8-fold higher catalytic activity than that of cells immobilized by calcium alginate alone. Finally, 81% yields (195 mM product) and >99% enantiomeric excess (ee) of ®-1-phenyl-1,2-ethanediol were produced within 12 h .

5. Efficient Production of (S)-1-phenyl-1,2-ethanediol

  • Application Summary : An (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol with NADPH as a cofactor .
  • Methods of Application : Three codon variants Δ24, aRCR, and mRCR of CprCR were designed through truncation of 4–27 bp disorder sequence at the 5′-terminus or/and adaption of nine rare codons .
  • Results or Outcomes : The disorder sequence-truncated and rare codon-adapted variant mRCR presents the highest enzyme activity. When microbial cells concentration was 30% (w/v), the molar conversion yield and enantiomeric excess of the mRCR variant reached 86.4% and 93.6%, which were increased 36.5% and 15.8% than those of wild-type at a high substrate concentration of 5 g/L .

6. Stereoinversion of ®-1-phenyl-1,2-ethanediol

  • Application Summary : Candida parapsilosis CCTCC M203011 catalyzes the stereoinversion of ®-1-phenyl-1,2-ethanediol (PED) through oxidation and reduction .
  • Methods of Application : This process involves the oxidation of ®-PED to 2-hydroxyacetophenone, followed by the reduction to (S)-PED .
  • Results or Outcomes : This method provides a new approach for the efficient production of (S)-PED .

7. Immobilization of Cofactor Self-Sufficient Recombinant

  • Application Summary : This study identified a (2R,3R)-butanediol dehydrogenase (KgBDH) from Kurthia gibsonii SC0312, which showed high enantioselectivity for production of ®-1-phenyl-1,2-ethanediol by reduction of 2-hydroxyacetophenone .
  • Methods of Application : KgBDH was expressed in a recombinant engineered strain, purified, and characterized. It showed good catalytic activity at pH 6–8 and better stability in alkaline (pH 7.5–8) than an acidic environment (pH 6.0–7.0) .
  • Results or Outcomes : The immobilized cells had 1.8-fold higher catalytic activity than that of cells immobilized by calcium alginate alone. Finally, 81% yields (195 mM product) and >99% enantiomeric excess (ee) of ®-1-phenyl-1,2-ethanediol were produced within 12 h .

8. Efficient Production of (S)-1-phenyl-1,2-ethanediol

  • Application Summary : An (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol with NADPH as a cofactor .
  • Methods of Application : Three codon variants Δ24, aRCR, and mRCR of CprCR were designed through truncation of 4–27 bp disorder sequence at the 5′-terminus or/and adaption of nine rare codons .
  • Results or Outcomes : The disorder sequence-truncated and rare codon-adapted variant mRCR presents the highest enzyme activity. When microbial cells concentration was 30% (w/v), the molar conversion yield and enantiomeric excess of the mRCR variant reached 86.4% and 93.6%, which were increased 36.5% and 15.8% than those of wild-type at a high substrate concentration of 5 g/L .

9. Stereoinversion of ®-1-phenyl-1,2-ethanediol

  • Application Summary : Candida parapsilosis CCTCC M203011 catalyzes the stereoinversion of ®-1-phenyl-1,2-ethanediol (PED) through oxidation and reduction .
  • Methods of Application : This process involves the oxidation of ®-PED to 2-hydroxyacetophenone, followed by the reduction to (S)-PED .
  • Results or Outcomes : This method provides a new approach for the efficient production of (S)-PED .

properties

IUPAC Name

(1R)-1-phenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Phenyl-1,2-ethanediol

CAS RN

16355-00-3
Record name Styrene glycol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-(-)-1-Phenylethane-1,2-diol
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Record name STYRENE GLYCOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
F Peng, XY Ou, Y Zhao, MH Zong… - Letters in applied …, 2019 - academic.oup.com
Chiral 1‐phenyl‐1,2‐ethanediol (PED) performs vital effect for the preparation of pharmaceuticals, agrochemicals and cosmetics. In the study, a newly isolated strain Kurthia …
Number of citations: 7 academic.oup.com
F Peng, Y Zhao, FZ Li, XY Ou, YJ Zeng, MH Zong… - Journal of …, 2020 - Elsevier
The asymmetric resolution of racemic 1-phenyl-1,2-ethanediol (PED) to (S)-PED by Kurthia gibsonii SC0312 (K. gibsonii SC0312) was conducted in a biphasic system comprised of an …
Number of citations: 9 www.sciencedirect.com
L Cao, J Lee, W Chen, TK Wood - Biotechnology and …, 2006 - Wiley Online Library
Soluble epoxide hydrolase (EH) from the potato Solanum tuberosum and an evolved EH of the bacterium Agrobacterium radiobacter AD1, EchA‐I219F, were purified for the …
Number of citations: 86 onlinelibrary.wiley.com
X Zhou, R Zhang, Y Xu, H Liang, J Jiang, R Xiao - Process Biochemistry, 2015 - Elsevier
The biotransformation of 2-hydroxyacetophenone to (R)-1-phenyl-1, 2-ethanediol (PED) by NADH-dependent (R)-carbonyl reductase (RCR) from Candida parapsilosis is slow and …
Number of citations: 22 www.sciencedirect.com
Z Li, W Liu, X Chen, S Jia, Q Wu, D Zhu, Y Ma - Tetrahedron, 2013 - Elsevier
The activity and enantioselectivity of a carbonyl reductase from Pichia pastoris GS115 were evaluated with a series of carbonyl compounds including aryl aldehydes, ketones, α- and β-…
Number of citations: 20 www.sciencedirect.com
A Liese, M Karutz, J Kamphuis… - Biotechnology and …, 1996 - Wiley Online Library
Oxidations of alcohols by alcohol dehydrogenases often suffer from low conversions and slow reaction rates due to severe product inhibition. This can be overcome by continuous …
Number of citations: 138 onlinelibrary.wiley.com
F Peng, QS Chen, FZ Li, XY Ou, MH Zong, WY Lou - Molecular Catalysis, 2020 - Elsevier
The effects of five deep eutectic solvents (DESs) on the production of (R)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone catalyzed by Kurthia gibsonii SC0312 were investigated …
Number of citations: 18 www.sciencedirect.com
ZM Cui, JD Zhang, XJ Fan, GW Zheng, HH Chang… - Journal of …, 2017 - Elsevier
Optically pure 1-phenyl-1,2-ethanediol is a very important chiral building block and intermediate in fine chemical and pharmaceutical industries. Reduction of 2-hydroxyacetophenone …
Number of citations: 30 www.sciencedirect.com
R Zhang, Y Xu, Y Geng, S Wang, Y Sun… - Applied biochemistry and …, 2010 - Springer
An R-specific carbonyl reductase from Candida parapsilosis (CprCR) catalyzes the transformation of (R)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone. The gene rcr coding …
Number of citations: 16 link.springer.com
S Wang, Y Xu, R Zhang, B Zhang, R Xiao - Process Biochemistry, 2012 - Elsevier
An NAD(H)-dependent (R)-carbonyl reductase (RCR) from Candida parapsilosis catalyzes the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) to (R)-1-phenyl-1,2-ethanediol (…
Number of citations: 25 www.sciencedirect.com

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